![molecular formula C23H34N2O3 B5111204 2-{[1-(cyclohexylmethyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B5111204.png)
2-{[1-(cyclohexylmethyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[1-(cyclohexylmethyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound is also known as CR845 and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of CR845 involves the activation of kappa opioid receptors in the brain and spinal cord. This activation leads to the inhibition of pain signals and the release of dopamine, which can provide a sense of euphoria.
Biochemical and Physiological Effects:
CR845 has been shown to have a number of biochemical and physiological effects, including the inhibition of pain signals, the reduction of inflammation, and the modulation of the immune system. It has also been shown to have anti-nausea and anti-itching effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CR845 for lab experiments is its ability to provide analgesic effects without the risk of addiction or respiratory depression. However, one limitation is that it is a relatively new compound and more research is needed to fully understand its potential uses and limitations.
Direcciones Futuras
There are a number of future directions for research on CR845, including its potential use in the treatment of chronic pain, addiction, and gastrointestinal disorders. Further studies are also needed to fully understand its mechanism of action and potential side effects. Additionally, the development of new compounds based on CR845 may lead to even more effective treatments for pain and other conditions.
Métodos De Síntesis
The synthesis of CR845 involves several steps, including the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This is then reacted with N-cyclopropyl-4-piperidinamine to form N-cyclopropyl-4-piperidinyl-4-methoxybenzamide. The final step involves the reaction of this compound with cyclohexylmethyl bromide to form 2-{[1-(cyclohexylmethyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide.
Aplicaciones Científicas De Investigación
CR845 has been studied for its potential use in various scientific research applications, including pain management, addiction treatment, and gastrointestinal disorders. It has been shown to have analgesic effects without the risk of addiction or respiratory depression associated with traditional opioid medications.
Propiedades
IUPAC Name |
2-[1-(cyclohexylmethyl)piperidin-4-yl]oxy-N-cyclopropyl-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O3/c1-27-20-9-10-21(23(26)24-18-7-8-18)22(15-20)28-19-11-13-25(14-12-19)16-17-5-3-2-4-6-17/h9-10,15,17-19H,2-8,11-14,16H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FASIBYMVMDJPSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2CC2)OC3CCN(CC3)CC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(cyclohexylmethyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.